molecular formula C8H7FI2 B14035640 1,2-Diiodo-3-ethyl-6-fluorobenzene

1,2-Diiodo-3-ethyl-6-fluorobenzene

Katalognummer: B14035640
Molekulargewicht: 375.95 g/mol
InChI-Schlüssel: XZLOUCVWXSZPCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diiodo-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-3-ethyl-6-fluorobenzene typically involves the iodination of 3-ethyl-6-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in a solvent like acetic acid or dichloromethane to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diiodo-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different substituents replacing iodine.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dihydro derivatives or other reduced products.

Wissenschaftliche Forschungsanwendungen

1,2-Diiodo-3-ethyl-6-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Diiodo-3-ethyl-6-fluorobenzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine atom can engage in hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diiodo-3-ethylbenzene: Lacks the fluorine atom, resulting in different chemical properties.

    1,2-Diiodo-4-ethyl-6-fluorobenzene: Positional isomer with different substitution pattern.

    1,2-Diiodo-3-methyl-6-fluorobenzene: Methyl group instead of ethyl, affecting steric and electronic properties.

Uniqueness

1,2-Diiodo-3-ethyl-6-fluorobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both iodine and fluorine atoms allows for diverse interactions and applications in various fields.

Eigenschaften

Molekularformel

C8H7FI2

Molekulargewicht

375.95 g/mol

IUPAC-Name

1-ethyl-4-fluoro-2,3-diiodobenzene

InChI

InChI=1S/C8H7FI2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3

InChI-Schlüssel

XZLOUCVWXSZPCA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C(C=C1)F)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.